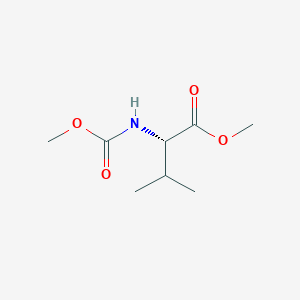![molecular formula C19H22N2O4 B12043825 N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(2,5-dimethylphenoxy)acetohydrazide](/img/structure/B12043825.png)
N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(2,5-dimethylphenoxy)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[(E)-(3,4-ジメトキシフェニル)メチリデン]-2-(2,5-ジメチルフェノキシ)アセトヒドラジドは、その独特な化学構造と様々な科学分野における潜在的な用途で知られる、複雑な有機化合物です。この化合物は、その特徴的な特性に寄与するメトキシ基とジメチルフェノキシ基の存在によって特徴付けられます。
準備方法
合成経路と反応条件
N'-[(E)-(3,4-ジメトキシフェニル)メチリデン]-2-(2,5-ジメチルフェノキシ)アセトヒドラジドの合成は、一般的に、特定の反応条件下での3,4-ジメトキシベンズアルデヒドと2-(2,5-ジメチルフェノキシ)アセトヒドラジドの縮合を含みます。 反応は通常、適切な触媒と溶媒(エタノールまたはメタノールなど)の存在下、高温で行われ、目的の生成物の形成が促進されます .
工業生産方法
この特定の化合物の詳細な工業生産方法は、広く文書化されていませんが、一般的なアプローチは、実験室規模の合成プロセスをスケールアップすることを含みます。これには、工業規模でより高い収率と純度を実現するために、温度、圧力、触媒濃度などの反応条件を最適化することが含まれます。
化学反応の分析
反応の種類
N'-[(E)-(3,4-ジメトキシフェニル)メチリデン]-2-(2,5-ジメチルフェノキシ)アセトヒドラジドは、以下を含む様々な化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。
置換: この化合物は、官能基が求核剤によって置換される求核置換反応を起こすことができます。
一般的な試薬と条件
酸化: 酸性または中性媒体中の過マンガン酸カリウム。
還元: メタノールまたはエタノール中の水素化ホウ素ナトリウム。
置換: 塩基の存在下でのアミンやチオールなどの求核剤。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化は対応するカルボン酸を生成する可能性があり、一方、還元はアルコールまたはアミンを生成する可能性があります。
科学研究への応用
N'-[(E)-(3,4-ジメトキシフェニル)メチリデン]-2-(2,5-ジメチルフェノキシ)アセトヒドラジドには、いくつかの科学研究への応用があります。
化学: 有機合成における試薬として、およびより複雑な分子の合成のための前駆体として使用されます。
生物学: 抗菌性や抗がん性などの潜在的な生物活性について調査されています。
医学: 特に創薬における潜在的な治療用途について調査されています。
科学的研究の応用
N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(2,5-dimethylphenoxy)acetohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
N'-[(E)-(3,4-ジメトキシフェニル)メチリデン]-2-(2,5-ジメチルフェノキシ)アセトヒドラジドの作用機序は、特定の分子標的と経路との相互作用を含みます。この化合物は、酵素または受容体に結合することにより、その活性を調節することでその効果を発揮する可能性があります。 例えば、この化合物は、細胞増殖に関与する特定の酵素の活性を阻害し、抗がん効果の可能性をもたらす可能性があります .
類似の化合物との比較
類似の化合物
- N'-[(E)-(3,4-ジメトキシフェニル)メチリデン]-2-(2,4-ジメチルアニリノ)アセトヒドラジド
- N'-[(E)-(3,4-ジメトキシフェニル)メチリデン]-2-(1,3-ジメチル-2,6-ジオキソ-1,2,3,6-テトラヒドロ-7H-プリン-7-イル)アセトヒドラジド
独自性
N'-[(E)-(3,4-ジメトキシフェニル)メチリデン]-2-(2,5-ジメチルフェノキシ)アセトヒドラジドは、独特の化学的および生物学的特性を付与するメトキシ基とジメチルフェノキシ基の特定の組み合わせのために、独自です。 この独自性は、様々な研究や産業用途にとって貴重な化合物となっています .
類似化合物との比較
Similar Compounds
- N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(2,4-dimethylanilino)acetohydrazide
- N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide
Uniqueness
N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(2,5-dimethylphenoxy)acetohydrazide is unique due to its specific combination of methoxy and dimethylphenoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C19H22N2O4 |
|---|---|
分子量 |
342.4 g/mol |
IUPAC名 |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-(2,5-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C19H22N2O4/c1-13-5-6-14(2)17(9-13)25-12-19(22)21-20-11-15-7-8-16(23-3)18(10-15)24-4/h5-11H,12H2,1-4H3,(H,21,22)/b20-11+ |
InChIキー |
UADBRDGSTLBXAS-RGVLZGJSSA-N |
異性体SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC)OC |
正規SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NN=CC2=CC(=C(C=C2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-[benzyl(methyl)amino]-7-isobutyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12043745.png)
![Ethyl 3-{[(2,3-difluorophenyl)methyl]amino}propanoate](/img/structure/B12043748.png)
![2-[(E)-(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-a]azepin-2(5H)-ylidene)methyl]phenyl 4-methylbenzoate](/img/structure/B12043754.png)
![tert-butyl N-[3-(hydroxymethyl)-4-methylphenyl]carbamate](/img/structure/B12043756.png)
![2-[(2-fluorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12043762.png)

![N-(2-Chlorobenzyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide](/img/structure/B12043765.png)







